Allylarsonic acid

Description

Contextualization within Organoarsenic Chemistry Research

Organoarsenic chemistry is the study of chemical compounds containing a chemical bond between arsenic and carbon. wikipedia.org These compounds, also known as "organoarsenicals," have a rich history and are found in various industrial and biological systems. wikipedia.orgpublish.csiro.au The field encompasses a wide array of molecules with diverse structures and reactivity. geoscienceworld.org Organoarsenic compounds are typically found in the +3 and +5 oxidation states. wikipedia.orgrsc.org Allylarsonic acid is an example of an organoarsenic compound in the +5 oxidation state. wikipedia.org The study of such compounds is crucial for understanding the environmental behavior and transformations of arsenic. publish.csiro.au Environmental scientists are particularly interested in how inorganic arsenic is biotransformed into various organoarsenicals. publish.csiro.au

Historical Development of Alkylarsonic Acid Research

The history of organoarsenic chemistry dates back to 1760 with the synthesis of cacodyl (B8556844) by French chemist Louis Claude Cadet. rsc.org This discovery laid the groundwork for future research in the field. rsc.org Significant progress was made in the 19th and early 20th centuries, with the development of synthetic methods and the discovery of the therapeutic properties of some organoarsenic compounds, such as Salvarsan. rsc.orgalfa-chemistry.com Research into alkylarsonic acids, a subclass of organoarsenic compounds, progressed alongside these developments. pageplace.de Methods for synthesizing various alkylarsonic acids were established, contributing to the broader understanding of organometallic chemistry. pageplace.de

Structural Features and Classification as an Organoarsenic Compound

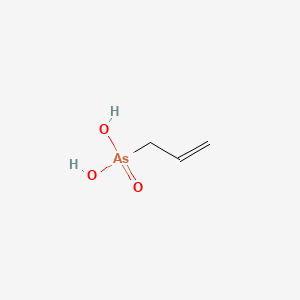

Allylarsonic acid, also known as 2-propene-1-arsonic acid, is classified as an organoarsenic compound due to the presence of a direct bond between a carbon atom and an arsenic atom. wikipedia.orgnumberanalytics.com Its molecular formula is C₃H₇AsO₃. nih.gov The structure features an allyl group (CH₂=CH-CH₂-) attached to an arsonic acid functional group (-AsO(OH)₂). nih.govncats.io The arsenic atom in allylarsonic acid is in the +5 oxidation state. wikipedia.org The molecule is achiral, meaning it does not have a non-superimposable mirror image. nih.govncats.io

Table 1: Chemical and Physical Properties of Allylarsonic Acid

| Property | Value |

|---|---|

| Molecular Formula | C₃H₇AsO₃ chemblink.com |

| Molecular Weight | 166.01 g/mol chemblink.comchemeo.com |

| CAS Registry Number | 590-34-1 chemblink.com |

| Boiling Point | 374.741°C at 760 mmHg (Calculated) chemblink.com |

| Flash Point | 194.615°C (Calculated) chemblink.com |

| Water Solubility (log10WS) | -2.56 (Calculated) chemeo.com |

| Octanol/Water Partition Coefficient (logPoct/wat) | -0.474 (Calculated) chemeo.com |

Table 2: Compound Names Mentioned

| Compound Name |

|---|

| Allylarsonic acid |

| Arsanilic acid |

| Arsenic acid |

| Arsenic trioxide |

| Arsphenamine |

| Cacodyl |

| Cacodylic acid |

| Dimethylarsinic acid |

| Methanearsonic acid |

| Neosalvarsan |

| Phenylarsonic acid |

| Salvarsan |

Properties

IUPAC Name |

prop-2-enylarsonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H7AsO3/c1-2-3-4(5,6)7/h2H,1,3H2,(H2,5,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KADVUADSGCRCHA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC[As](=O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H7AsO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20207736 | |

| Record name | Allylarsonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20207736 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

590-34-1 | |

| Record name | Arsonic acid, 2-propenyl- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=590-34-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Allylarsonic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000590341 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | ANTINEOPLASTIC-7599 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7599 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Allylarsonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20207736 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Allylarsonic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.800 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Allylarsonic acid | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7JC72WBW6K | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Advanced Synthetic Methodologies for Allylarsonic Acid and Derivatives

Regioselective and Stereoselective Synthesis Approaches

The precise control over the arrangement of atoms in a molecule is a cornerstone of modern organic synthesis. In the context of allylarsonic acid, achieving regioselectivity (controlling where a chemical group is placed) and stereoselectivity (controlling the 3D orientation of atoms) is crucial for tailoring its properties for specific applications.

Allylation Reactions with Arsenite Precursors

One common method for synthesizing allylarsonic acid involves the reaction of an allyl halide with an arsenite precursor. For instance, the reaction of allyl bromide with sodium arsenite can yield allylarsonic acid. illinois.edu This reaction's success often depends on factors like temperature and the choice of solvent.

Recent advancements focus on improving the selectivity of these allylation reactions. The use of palladium catalysts in conjunction with Lewis acids has been shown to facilitate site-selective O-allylation of polyols, a principle that can be extended to arsenite precursors. d-nb.info The Lewis acid can coordinate to the arsenite, enhancing its reactivity towards a π-allylpalladium intermediate in a controlled manner. d-nb.info

Strategies for Controlled Functionalization of the Allyl Moiety

Controlling the functionalization of the allyl group within organoarsenic compounds is key to creating a diverse range of derivatives. The Tsuji-Trost reaction, a palladium-catalyzed allylic alkylation, offers a versatile method for this purpose. d-nb.infoeurekaselect.com By carefully selecting the catalytic system and reaction conditions, it is possible to introduce various nucleophiles to the allyl group with high regio- and stereoselectivity. eurekaselect.com

For example, the functionalization of allylic alcohols, which can be precursors to or derivatives of allylarsonic acid, can be achieved without external activators by using specific catalytic systems. eurekaselect.com Furthermore, the development of palladium/norbornene (Pd/NBE) catalysis, particularly with modified NBE co-catalysts, has enabled the modular and regioselective synthesis of complex olefins, a strategy that holds promise for the controlled functionalization of the allyl moiety in organoarsenic compounds. nih.gov

Multistep Organic Synthesis Pathways Involving the Arsenical Moiety

The synthesis of complex molecules often requires a series of carefully planned steps, known as a multistep synthesis. savemyexams.comrsc.org This approach allows for the gradual construction of a target molecule, with each step introducing a specific functional group or structural feature. youtube.com

Elucidation of Reaction Mechanisms in Allylarsonic Acid Synthesis

Understanding the reaction mechanism, the step-by-step process of how reactants are converted into products, is fundamental to optimizing a synthesis. youtube.commasterorganicchemistry.comlibretexts.org For allylarsonic acid synthesis, this involves studying the intermediates and transition states of the reaction. For example, in the allylation of arsenite, the reaction likely proceeds through a nucleophilic attack of the arsenite on the allyl halide.

In more complex syntheses, such as those involving rearrangements or catalytic cycles, a detailed mechanistic understanding is even more critical. For instance, the Wolff-Rearrangement, a key step in the Arndt-Eistert synthesis for homologating carboxylic acids, proceeds through a diazoketone intermediate that rearranges to a ketene. organic-chemistry.org Similar detailed mechanistic studies are essential for developing novel and efficient syntheses of allylarsonic acid derivatives.

Chemo- and Regioselectivity in Allied Organoarsenic Acid Syntheses

Chemoselectivity refers to the preferential reaction of a reagent with one of two or more different functional groups. slideshare.netwikipedia.org In the synthesis of organoarsenic acids, where multiple reactive sites may be present, achieving high chemoselectivity is a significant challenge. For example, a molecule might contain both a hydroxyl group and a carboxylic acid group, and a reagent might need to react selectively with only one of them. slideshare.net

Regioselectivity, the preference for reaction at one position over another, is also crucial. durgapurgovtcollege.ac.innumberanalytics.comwikipedia.org For instance, in the addition of a reagent to an unsymmetrical alkene, the reaction can produce two different regioisomers. wikipedia.org Controlling the regioselectivity ensures that the desired isomer is formed as the major product. durgapurgovtcollege.ac.in In the context of organobismuth compounds, which share some chemical similarities with organoarsenic compounds, regioselectivity in aryl transfer reactions has been shown to be governed primarily by steric factors. researchgate.net

| Factor | Description | Example |

| Steric Hindrance | The spatial arrangement of atoms or groups at or near a reacting site that hinders reaction. | In the synthesis of organobismuth compounds, bulky substituents can direct the reaction to a less hindered site. researchgate.net |

| Electronic Effects | The influence of the distribution of electrons on the rate and outcome of a reaction. | Electron-withdrawing or electron-donating groups can activate or deactivate certain functional groups towards a particular reagent. wikipedia.org |

| Protecting Groups | A group that is temporarily introduced into a molecule to protect a functional group from unwanted reactions. | Amides can be used as protecting groups for more reactive functional groups due to their relative stability. wikipedia.org |

| Catalyst Control | The use of a catalyst to direct a reaction towards a specific product. | In ruthenium-mediated transformations, the catalyst can offer high chemo- and regioselectivity. rsc.org |

Green Chemistry Principles in Allylarsonic Acid Synthesis

Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. mygreenlab.orgresearchgate.net This approach is increasingly important in the synthesis of all chemical compounds, including organoarsenic compounds, which have inherent toxicity concerns. nih.gov

Key principles of green chemistry applicable to allylarsonic acid synthesis include:

Atom Economy: Maximizing the incorporation of all materials used in the process into the final product. acs.org This reduces waste and improves efficiency.

Use of Safer Solvents and Auxiliaries: Minimizing or eliminating the use of hazardous solvents. mygreenlab.org This can involve using water as a solvent, or developing solvent-free reaction conditions. researchgate.net

Catalysis: Using catalytic reagents in small amounts rather than stoichiometric reagents. mygreenlab.org Catalysts can increase reaction rates, improve selectivity, and reduce energy consumption.

Design for Energy Efficiency: Conducting reactions at ambient temperature and pressure whenever possible to minimize energy use. mygreenlab.org

Use of Renewable Feedstocks: Utilizing starting materials derived from renewable resources rather than depleting fossil fuels.

One promising green chemistry approach is the use of mechanochemistry, such as ball milling, which can lead to efficient and solvent-free syntheses. rsc.org Another is the use of enzymes, which can catalyze reactions with high specificity, often eliminating the need for protecting groups. acs.org While the direct application of these methods to allylarsonic acid synthesis is still an area of active research, they represent a significant step towards more sustainable chemical manufacturing.

Chemical Reactivity and Mechanistic Investigations of Allylarsonic Acid

Reaction Pathways of the Allyl Group.

The allyl group in allylarsonic acid is susceptible to reactions typical of olefins, including transformations at the double bond.

Olefinic Transformations (e.g., Epoxidation, Hydroxylation Studies).

The double bond in allylarsonic acid can undergo epoxidation and hydroxylation, common reactions for alkenes.

Epoxidation: The conversion of an alkene to an epoxide, a three-membered ring containing an oxygen atom, is a valuable transformation. visualizeorgchem.comsaskoer.ca This reaction is typically achieved using peroxyacids, such as meta-chloroperoxybenzoic acid (mCPBA). visualizeorgchem.comsaskoer.ca The generally accepted mechanism involves a concerted process where the peroxyacid delivers an oxygen atom to the double bond. visualizeorgchem.com While specific studies on the epoxidation of allylarsonic acid are not widely documented, the reactivity of allylic alcohols provides insights. The presence of a nearby hydroxyl group can direct the stereoselectivity of the epoxidation, a phenomenon attributed to hydrogen bonding between the alcohol and the oxidant. youtube.comwikipedia.org For allylic alcohols, epoxidation rates can be significantly faster with metal catalysts like vanadium and titanium complexes compared to peroxyacids alone. youtube.com

Hydroxylation: The addition of two hydroxyl groups to a double bond, known as dihydroxylation, can proceed via either syn or anti addition. libretexts.org Syn-dihydroxylation can be achieved using reagents like osmium tetroxide (OsO₄), which forms a cyclic osmate ester intermediate that is subsequently hydrolyzed to yield a cis-diol. libretexts.org Anti-dihydroxylation can be accomplished by first forming an epoxide and then subjecting it to acid-catalyzed ring-opening with water. libretexts.org The Sharpless asymmetric dihydroxylation is a powerful method for the enantioselective synthesis of diols from alkenes. wikipedia.org

Addition and Rearrangement Reactions.

The allyl group can also participate in various addition and rearrangement reactions.

Addition Reactions: Like other alkenes, the double bond of allylarsonic acid is expected to undergo addition reactions. For instance, the reaction with hydrogen halides (HX) would likely follow Markovnikov's rule, where the hydrogen atom adds to the carbon with more hydrogen substituents. Ionic reactions involving the addition of electrophiles to the double bond typically proceed through a carbocation intermediate. msu.edu

Rearrangement Reactions: Allylic systems are prone to rearrangement reactions, such as the Claisen and Cope rearrangements, which are types of pericyclic reactions. masterorganicchemistry.com The Claisen rearrangement involves the nih.govnih.gov-sigmatropic rearrangement of an allyl vinyl ether to form a γ,δ-unsaturated carbonyl compound. masterorganicchemistry.com The Cope rearrangement is a nih.govnih.gov-sigmatropic rearrangement of a 1,5-diene. masterorganicchemistry.com While not specifically reported for allylarsonic acid, the potential for such rearrangements exists under appropriate thermal or catalytic conditions.

Reactivity of the Arsenic-Carbon Bond.

The bond between arsenic and carbon is a key feature of organoarsenic compounds, and its stability and reactivity are of significant interest.

Decomposition Pathways Initiated by Acylating Agents.

Acylating agents, such as acid chlorides and anhydrides, are reactive compounds that introduce an acyl group into a molecule. jk-sci.comnih.gov The reaction of allylarsonic acid with such agents could potentially lead to decomposition. For instance, the reaction of arsonic acids with thiols has been shown to produce various decomposition products. researchgate.net While specific studies on the decomposition of allylarsonic acid by acylating agents are not detailed in the available literature, it is plausible that the interaction could lead to cleavage of the C-As bond or reactions at the arsonic acid moiety.

Redox Chemistry of the Arsenic Center.

Arsenic is a redox-sensitive element, commonly existing in the +3 and +5 oxidation states in environmental and biological systems. nih.govresearchgate.net In allylarsonic acid, arsenic is in the pentavalent (+5) state. wikipedia.org

Mechanistic Oxidation Chemistry in Aqueous Systems

Detailed mechanistic studies focusing exclusively on the oxidation of allylarsonic acid in aqueous systems are not extensively available in peer-reviewed literature. However, the degradation pathways can be inferred by examining the well-documented reactivity of its constituent functional groups—the allyl group and the arsonic acid moiety—within the framework of Advanced Oxidation Processes (AOPs). AOPs are a class of water treatment procedures designed to remove organic and inorganic contaminants through oxidation, primarily mediated by highly reactive and non-selective hydroxyl radicals (•OH). acs.orgrsc.org

The generation of hydroxyl radicals is a hallmark of AOPs, which can be initiated through various methods, including the Fenton reaction (Fe²⁺ + H₂O₂), UV/H₂O₂ processes, and ozonation. rsc.orgresearchgate.netfood-safety.com Once formed, these radicals attack organic substrates at rapid, often diffusion-controlled, rates. nih.gov For allylarsonic acid, two primary sites are susceptible to oxidative attack: the carbon-carbon double bond of the allyl group and the carbon-arsenic (C-As) bond.

The proposed mechanistic steps are as follows:

Hydroxyl Radical Attack on the Allyl Group: The electron-rich C=C double bond is highly susceptible to electrophilic attack by hydroxyl radicals. This reaction typically proceeds via addition, forming a carbon-centered radical intermediate. This initial step is common for a wide range of volatile organic compounds (VOCs) containing alkene functionalities. wikipedia.org

•OH + CH₂=CHCH₂AsO(OH)₂ → HOCH₂–ĊHCH₂AsO(OH)₂ or CH₂(OH)CH•-CH₂AsO(OH)₂

Reaction of the Carbon-Centered Radical: The resulting alkyl radical intermediate reacts swiftly with dissolved molecular oxygen to form a peroxyl radical (ROO•). wikipedia.org

Radical Intermediate + O₂ → Peroxyl Radical Intermediate

Cleavage of the Carbon-Arsenic Bond: A crucial step in the degradation of organoarsenic compounds is the cleavage of the C-As bond. Studies on similar compounds, such as p-arsanilic acid (p-ASA) and roxarsone, using Fenton or UV/persulfate systems have shown that this bond is effectively broken by radical attack. iaea.orgmdpi.comacs.org This process leads to the mineralization of the organic portion and the release of arsenic into the solution, primarily as inorganic pentavalent arsenic (As(V)). acs.orgiaea.orgfigshare.com The oxidation transforms the toxic organoarsenic pollutant into inorganic forms that can subsequently be removed from the water. acs.orgfigshare.com

Formation of Intermediates and Final Products: The degradation of the three-carbon allyl chain would proceed through a series of oxidation steps, likely forming smaller organic molecules such as aldehydes and carboxylic acids before eventual mineralization to carbon dioxide and water. mdpi.com Research on the oxidation of other aromatic compounds has identified intermediates like phenolic compounds, aldehydes, and carboxylic acids. iaea.orgmdpi.com

Detailed Research Findings

While specific kinetic data for allylarsonic acid is unavailable, studies on analogous organoarsenic compounds provide insight into the efficiency and products of these oxidative processes.

Research on the degradation of p-arsanilic acid (p-ASA) using a heterogeneous Fenton process demonstrated complete oxidation of the parent compound within 60 minutes at an optimal pH of 3.0. iaea.org The primary degradation products were identified as inorganic As(V), ammonium (B1175870) (NH₄⁺), and various phenolic compounds, confirming the cleavage of both C-As and C-N bonds. iaea.org

The table below summarizes the conditions and outcomes of the degradation of p-ASA, which serves as a proxy for understanding the potential behavior of allylarsonic acid under similar oxidative conditions.

Table 1: Degradation of p-Arsanilic Acid (p-ASA) via Heterogeneous Fenton Process Data sourced from a study on SiO₂-coated nano zero-valent iron (SiO₂-nZVI) mediated Fenton oxidation. iaea.org

| Parameter | Value/Condition |

|---|---|

| Initial p-ASA Concentration | 10 mg L⁻¹ |

| Optimal pH | 3.0 |

| Reaction Time for Complete Oxidation | 60 minutes |

| Identified Inorganic Products | As(V), NH₄⁺ |

| Identified Organic Intermediates | Phenol, p-hydroquinone |

| Final Residual Arsenic in Effluent | 0.031 mg L⁻¹ |

Similarly, studies on the photooxidation of p-ASA using a UV/persulfate system highlight the role of sulfate (B86663) radicals (SO₄•⁻) in addition to hydroxyl radicals. mdpi.com This process also leads to the formation of various intermediates before complete mineralization.

The potential intermediates from the oxidation of the allyl moiety of allylarsonic acid can be inferred from general alcohol oxidation chemistry, where primary alcohols are oxidized to aldehydes and then to carboxylic acids. libretexts.org

Table 2: Potential Oxidation Products from the Allyl Moiety This table is illustrative and based on general oxidation principles of allyl groups.

| Initial Functional Group | Intermediate Product | Final Mineralized Product |

|---|---|---|

| Allyl Group (-CH₂CH=CH₂) | Acrolein, Acrylic Acid, Glyceraldehyde | Carbon Dioxide (CO₂), Water (H₂O) |

Advanced Spectroscopic Characterization and Structural Elucidation

Vibrational Spectroscopy Applications

Vibrational spectroscopy, encompassing both infrared and Raman techniques, is a powerful tool for identifying the functional groups and elucidating the molecular structure of a compound by probing its molecular vibrations. horiba.com

Fourier Transform Infrared (FTIR) spectroscopy measures the absorption of infrared radiation by a molecule, which induces vibrations such as stretching and bending of chemical bonds. chemistrysteps.com The resulting spectrum provides a unique molecular "fingerprint." For allylarsonic acid, the FTIR spectrum is expected to display characteristic absorption bands corresponding to its allyl and arsonic acid moieties.

The arsonic acid group, -AsO(OH)₂, would be identifiable by several key vibrations. A broad and intense band is anticipated in the 3600–2800 cm⁻¹ region, characteristic of the O-H stretching of the hydrogen-bonded acidic hydroxyl groups. mdpi.com The As=O double bond stretching vibration typically appears as a strong band in the 900-800 cm⁻¹ range. The As-O single bond stretches are expected in the 800-700 cm⁻¹ region.

The allyl group contributes its own distinct signals. The C-H stretching vibrations of the vinyl group (=CH₂) and the adjacent methylene (B1212753) group (-CH₂-) are expected to appear just above and below 3000 cm⁻¹, respectively. vscht.cz Specifically, the =C-H stretch is typically found around 3100-3010 cm⁻¹, while the aliphatic C-H stretches occur at 2950-2850 cm⁻¹. ucla.edu The C=C double bond stretching vibration should produce a moderate band in the 1680-1620 cm⁻¹ region. ucla.edu

Table 1: Expected FTIR Absorption Bands for Allylarsonic Acid

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Appearance |

|---|---|---|---|

| O-H Stretch | Arsonic Acid (-AsO(OH)₂) | 3600–2800 | Broad, Strong |

| =C-H Stretch | Allyl (Vinyl) | 3100–3010 | Medium |

| -C-H Stretch | Allyl (Methylene) | 2950–2850 | Medium to Strong |

| C=C Stretch | Allyl | 1680–1620 | Variable, Medium |

| As=O Stretch | Arsonic Acid | 900–800 | Strong |

| As-O Stretch | Arsonic Acid | 800–700 | Strong |

| C-H Bend | Allyl | 1000-650 | Strong |

Note: The values are based on characteristic group frequencies from general spectroscopic tables. mdpi.comvscht.czucla.edu The exact positions can vary based on molecular environment and physical state.

Raman spectroscopy is a complementary vibrational technique that measures the inelastic scattering of monochromatic light. horiba.com While FTIR is more sensitive to polar bonds like C=O and O-H, Raman spectroscopy is particularly effective for identifying non-polar bonds, such as C=C and C-C backbones. scribd.com

In the normal Raman spectrum of allylarsonic acid, the C=C stretching vibration of the allyl group is expected to produce a strong and distinct signal around 1655 cm⁻¹. researchgate.net The various C-H stretching and bending modes of the allyl group would also be visible. The vibrations of the arsonic acid group, particularly the symmetric stretching of the As-O bonds, would also be Raman active. Due to the polar nature of the As=O and O-H bonds, their Raman signals may be weaker compared to their intense absorptions in the FTIR spectrum.

Table 2: Expected Raman Bands for Allylarsonic Acid

| Vibrational Mode | Functional Group | Expected Raman Shift (cm⁻¹) | Appearance |

|---|---|---|---|

| =C-H Stretch | Allyl (Vinyl) | 3100–3000 | Medium |

| -C-H Stretch | Allyl (Methylene) | 3000-2850 | Medium to Strong |

| C=C Stretch | Allyl | ~1650 | Strong |

| As=O Stretch | Arsonic Acid | 900–800 | Weak to Medium |

| As-O Symmetric Stretch | Arsonic Acid | 800-700 | Medium |

Note: Values are based on characteristic group frequencies. horiba.comresearchgate.netresearchgate.net The Raman intensity of polar groups is generally weaker than in FTIR.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for structural elucidation in organic chemistry, providing detailed information about the carbon-hydrogen framework of a molecule. oregonstate.eduoregonstate.edu

¹H NMR Spectroscopy probes the chemical environment of hydrogen atoms (protons). For allylarsonic acid, distinct signals are expected for the protons of the allyl group and the acidic protons of the arsonic acid group.

Vinyl Protons (=CH and =CH₂): These protons are expected to resonate in the downfield region, typically between 4.5 and 7.0 ppm, due to the deshielding effect of the double bond. oregonstate.edu They would exhibit complex splitting patterns (multiplets) due to spin-spin coupling with each other and with the adjacent methylene protons.

Allylic Protons (-CH₂-): The protons on the carbon adjacent to the double bond would appear further upfield, likely in the range of 1.8-2.5 ppm. mnstate.edu Their signal would be split by the neighboring vinyl protons.

Arsonic Acid Protons (-OH): The acidic protons are expected to produce a broad singlet at a variable, downfield chemical shift, potentially above 9.5 ppm, similar to carboxylic acids. oregonstate.edutau.ac.il The exact position is highly dependent on concentration, temperature, and the solvent used.

¹³C NMR Spectroscopy provides information about the carbon skeleton. Allylarsonic acid has three unique carbon atoms in its allyl group.

Vinyl Carbons (=CH and =CH₂): These carbons are expected to appear in the range of 120-160 ppm. oregonstate.edu

Allylic Carbon (-CH₂-): The sp³-hybridized carbon attached to the arsenic atom would resonate at a higher field (more shielded) compared to the vinyl carbons, likely in the 40-55 ppm range. oregonstate.edu

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for Allylarsonic Acid

| Spectrum | Functional Group | Atom | Expected Chemical Shift (ppm) |

|---|---|---|---|

| ¹H NMR | Vinyl | =CH, =CH₂ | 4.5 - 7.0 |

| ¹H NMR | Allylic | -CH₂-As | 1.8 - 2.5 |

| ¹H NMR | Arsonic Acid | -OH | > 9.5 (broad) |

| ¹³C NMR | Vinyl | =CH, =CH₂ | 120 - 160 |

| ¹³C NMR | Allylic | -CH₂-As | 40 - 55 |

Note: Predicted values are based on typical chemical shift ranges for the respective functional groups. oregonstate.eduoregonstate.edumnstate.edusavemyexams.com

While standard ¹H and ¹³C NMR provide a static picture of the molecular structure, advanced NMR techniques can offer insights into its dynamic processes. rsc.org For a relatively small and flexible molecule like allylarsonic acid, techniques such as Nuclear Overhauser Effect Spectroscopy (NOESY) could be used to determine through-space proximity between protons, helping to confirm the spatial arrangement and preferred conformations of the allyl chain relative to the arsonic acid headgroup.

Furthermore, relaxation-based NMR experiments could probe molecular motions on various timescales. wisc.edu These methods could potentially characterize the rotational dynamics of the allyl group and any intermolecular interactions, such as hydrogen bonding and self-association, that might occur in solution. Such studies are crucial for understanding how the molecule behaves in a dynamic solution environment.

X-ray Spectroscopy and Diffraction Methods.anton-paar.comresearchgate.net

X-ray techniques are powerful for probing the elemental and structural properties of materials. researchgate.net Methods such as X-ray Photoelectron Spectroscopy (XPS), Extended X-ray Absorption Fine Structure (EXAFS), and X-ray Diffraction (XRD) offer complementary information regarding the surface chemistry and bulk crystalline structure of allylarsonic acid.

X-ray Photoelectron Spectroscopy (XPS).wikipedia.org

X-ray Photoelectron Spectroscopy is a surface-sensitive quantitative technique used to determine the elemental composition, empirical formula, and chemical and electronic state of the elements within a material. wikipedia.orgthermofisher.com When applied to allylarsonic acid (C₃H₇AsO₃), XPS analysis would involve irradiating the sample with a beam of X-rays and measuring the kinetic energy of the emitted photoelectrons. gumed.edu.pl This analysis provides information on the top 1-10 nm of the material's surface. thermofisher.com

The resulting spectrum would display peaks corresponding to the core electron binding energies of the constituent elements: carbon (C 1s), oxygen (O 1s), and arsenic (As 3d, As 3p, etc.). Hydrogen is not detectable by XPS. eag.com High-resolution scans of these peaks would reveal chemical shifts, which are slight changes in binding energy that indicate the different chemical environments of an atom. For instance, the C 1s signal could be deconvoluted to distinguish between carbon atoms involved in C-C, C=C, and C-As bonds. Similarly, the O 1s spectrum would differentiate between the oxygen atoms in the arsenyl (As=O) and hydroxyl (As-OH) groups. The position and shape of the arsenic peaks would confirm its oxidation state, which is expected to be As(V) in this compound.

Table 1: Expected XPS Data for Allylarsonic acid This interactive table shows the elements detectable by XPS in allylarsonic acid and the type of chemical state information that would be obtained from their respective high-resolution spectra.

| Element | Core Level | Expected Chemical State Information |

| Carbon | C 1s | Differentiation of C-C, C=C, and C-As bonding environments. |

| Oxygen | O 1s | Distinction between arsenyl (As=O) and hydroxyl (As-OH) groups. |

| Arsenic | As 3d | Confirmation of the As(V) oxidation state and bonding to carbon and oxygen. |

Extended X-ray Absorption Fine Structure (EXAFS) Spectroscopy.wikipedia.org

EXAFS spectroscopy is a technique that provides information about the local atomic structure, including bond distances and coordination numbers, around a specific element. diamond.ac.ukyoutube.com For allylarsonic acid, an EXAFS experiment would be tuned to the arsenic K-edge. The analysis of the fine structure in the X-ray absorption spectrum beyond the absorption edge can reveal detailed information about the atoms neighboring the arsenic atom. wikipedia.orgmpg.de

The resulting EXAFS data would allow for the precise determination of the bond lengths for As-C and As-O. Furthermore, it would provide the coordination number for the arsenic atom, confirming the number of nearest-neighbor carbon and oxygen atoms. This technique is particularly valuable because it does not require the sample to be crystalline and can be applied to materials in solid, liquid, or gas phases. wikipedia.orgmpg.de The analysis would yield quantitative data on the local environment of the arsenic center, complementing the structural information from other methods. rsc.org

X-ray Diffraction (XRD) for Crystalline Structure.anton-paar.com

X-ray Diffraction is the principal technique for determining the long-range atomic and molecular structure of a crystalline material. drawellanalytical.com An XRD analysis of a single crystal of allylarsonic acid would provide the most definitive structural elucidation. The technique involves directing X-rays onto a crystal and measuring the scattering angles and intensities of the diffracted beams. anton-paar.com According to Bragg's Law, this diffraction pattern is a unique fingerprint of the crystal's internal structure. anton-paar.com

Analysis of the single-crystal XRD data would yield precise information on:

Unit Cell Dimensions: The lengths of the sides (a, b, c) and the angles (α, β, γ) of the fundamental repeating unit of the crystal.

Crystal System and Space Group: The symmetry characteristics of the crystal lattice.

Atomic Coordinates: The precise three-dimensional positions of every atom (excluding hydrogen, which is difficult to locate) within the unit cell.

Bond Lengths and Angles: Highly accurate measurements of the distances between bonded atoms and the angles between adjacent bonds.

For polycrystalline or powdered samples of allylarsonic acid, Powder X-ray Diffraction (PXRD) would be used. drawellanalytical.comunica.it While less detailed than single-crystal XRD, PXRD is crucial for phase identification, assessing sample purity, and determining lattice parameters. unica.itforcetechnology.com

Mass Spectrometry for Molecular Identification and Fragmentation Pathways.pg.edu.pl

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. For allylarsonic acid, MS would be used to confirm the molecular weight and to study its fragmentation patterns upon ionization, which helps in structural elucidation. The molecular ion peak (M+) would correspond to the mass of the intact molecule.

Given the structure of allylarsonic acid (CH₂=CH-CH₂-AsO(OH)₂), common fragmentation pathways under electron impact (EI) ionization would likely involve cleavage of the carbon-arsenic bond and losses from the arsonic acid group.

Table 2: Predicted Mass Spectrometry Fragmentation for Allylarsonic acid This interactive table outlines the likely fragmentation patterns, showing the predicted mass-to-charge ratio (m/z) and the corresponding chemical formula of the fragments.

| m/z (Predicted) | Formula of Fragment | Identity of Lost Neutral Fragment |

| 164 | [C₃H₇AsO₃]⁺ | (Molecular Ion) |

| 147 | [C₃H₆AsO₂]⁺ | OH |

| 123 | [AsO₃H₂]⁺ | C₃H₅ (Allyl radical) |

| 107 | [AsO₂H₂]⁺ | C₃H₅, O |

| 91 | [AsOH₂]⁺ | C₃H₅, O₂ |

| 41 | [C₃H₅]⁺ | AsO(OH)₂ (Arsonic acid radical) |

Electron Paramagnetic Resonance (EPR) Spectroscopy.wikipedia.org

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique that detects species with unpaired electrons, such as free radicals and many transition metal ions. wikipedia.orgbruker.com

In its ground state, allylarsonic acid is a diamagnetic molecule with all electrons paired. Therefore, it is EPR-silent and would not produce an EPR spectrum under standard conditions. However, EPR spectroscopy could be a valuable tool for studying radical species derived from allylarsonic acid. For example, if the compound were subjected to gamma irradiation or specific chemical reactions that lead to the formation of free radicals (e.g., by homolytic cleavage of a C-H or C-As bond), EPR would be essential for detecting and characterizing these paramagnetic intermediates. scielo.org.mx The resulting spectrum could provide information on the structure and electronic environment of the radical center. nih.gov

Chemometric and Multivariate Analysis of Spectroscopic Data.numberanalytics.com

Chemometrics involves the use of mathematical and statistical methods to extract meaningful information from complex chemical data. americanpharmaceuticalreview.comfrontiersin.org When multiple spectroscopic analyses (like NIR, Raman, or XPS) are performed on various batches of allylarsonic acid or during a reaction monitoring process, a large and complex dataset is generated. frontiersin.org

Chemometric techniques such as Principal Component Analysis (PCA) and Partial Least Squares Discriminant Analysis (PLS-DA) would be applied to this data. mdpi.com

Principal Component Analysis (PCA): This unsupervised method can be used to identify patterns and groupings within the spectral data, potentially highlighting batch-to-batch variations or identifying outliers without prior knowledge of the samples. numberanalytics.com

Partial Least Squares - Discriminant Analysis (PLS-DA): This supervised method can be used to build a model that classifies samples based on their spectroscopic fingerprint. mdpi.com For example, it could be used to discriminate between allylarsonic acid samples of different purity levels or those produced under different synthesis conditions.

By applying chemometrics, it is possible to correlate the vast amount of data from spectroscopic measurements to specific chemical or physical properties of allylarsonic acid, enhancing quality control and process understanding. nih.gov

Computational Chemistry Approaches to Allylarsonic Acid

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations are fundamental to understanding the behavior of a molecule by solving the Schrödinger equation. wikipedia.org These methods determine the distribution of electrons within the molecule, which governs its stability, reactivity, and properties. rsc.orgnih.gov For allylarsonic acid, these calculations reveal how the electron-withdrawing arsonyl group (-AsO(OH)₂) influences the electronic character of the allyl moiety (CH₂=CH-CH₂-).

Density Functional Theory (DFT) is a widely used quantum chemical method that calculates the electronic structure of a molecule based on its electron density, offering a good balance between accuracy and computational cost. imperial.ac.uk DFT studies on allylarsonic acid can provide detailed information about its molecular orbitals, charge distribution, and electronic parameters. mdpi.comresearchgate.netmdpi.com

Key findings from hypothetical DFT calculations on allylarsonic acid at the B3LYP/6-311+G(d,p) level of theory could include:

Molecular Geometry: Optimization of the molecular structure to find its most stable three-dimensional arrangement.

Electronic Distribution: The arsonyl group acts as a significant electron-withdrawing entity, polarizing the C-As bond and influencing the π-system of the allyl group.

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) is typically localized on the C=C double bond of the allyl group, indicating this is the most likely site for electrophilic attack. The Lowest Unoccupied Molecular Orbital (LUMO) is often centered around the arsenic atom and its associated oxygen atoms, suggesting this is the site for nucleophilic attack. The HOMO-LUMO energy gap is a crucial indicator of the molecule's kinetic stability and chemical reactivity. researchgate.net

Table 1: Predicted Electronic Properties of Allylarsonic Acid via DFT

| Property | Calculated Value | Significance |

| HOMO Energy | -7.2 eV | Energy of the outermost electrons; relates to ionization potential. |

| LUMO Energy | -1.5 eV | Energy of the lowest empty orbital; relates to electron affinity. |

| HOMO-LUMO Gap (ΔE) | 5.7 eV | Indicates chemical reactivity and kinetic stability. A larger gap implies higher stability. |

| Dipole Moment (µ) | 4.8 D | Measures the overall polarity of the molecule, influencing intermolecular interactions. |

| Mulliken Charge on As | +1.2 e | Quantifies the partial charge on the arsenic atom, indicating its electrophilic character. |

While DFT is a powerful tool, advanced ab initio (from first principles) methods provide higher accuracy by more explicitly accounting for electron correlation. wikipedia.org These methods, such as Møller-Plesset perturbation theory (e.g., MP2) and Coupled Cluster (e.g., CCSD(T)), are more computationally demanding but serve as a benchmark for DFT results. aps.org

For allylarsonic acid, these methods would be employed to:

Benchmark Geometric and Electronic Data: Validate the geometries and energies obtained from DFT calculations.

Calculate Accurate Interaction Energies: Provide highly reliable data for studying non-covalent interactions, which is crucial for understanding its behavior in a condensed phase.

Refine Reaction Energetics: Offer a more precise calculation of reaction barriers and enthalpies for which DFT might be less reliable. numberanalytics.com

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing a detailed view of molecular behavior. drugdesign.org For allylarsonic acid, MD simulations are invaluable for exploring its conformational flexibility and its interactions with surrounding molecules, such as water. nih.govfrontiersin.org

The allyl group of allylarsonic acid is not rigid and can rotate around its C-C and C-As single bonds. MD simulations can map the potential energy surface associated with these rotations, identifying the most stable conformers and the energy barriers between them. plos.orgmdpi.com Furthermore, these simulations reveal how the molecule interacts with its environment. In an aqueous solution, MD can model the formation and dynamics of hydrogen bonds between the acidic protons of the arsonyl group and water molecules, as well as weaker interactions with the allyl chain. nih.govnih.govcopernicus.orgresearchgate.netchemrxiv.org

Table 2: Hypothetical Conformational and Interaction Data from MD Simulation of Allylarsonic Acid in Water

| Parameter | Description | Finding from Simulation |

| C=C-C-As Dihedral Angle | Defines the orientation of the arsonyl group relative to the vinyl group. | Multiple stable rotamers exist, with a preference for a gauche conformation. |

| As-O-H···OH₂ Hydrogen Bond | The primary intermolecular interaction with the solvent. | Strong, persistent hydrogen bonds are observed, with an average lifetime of 2.5 picoseconds. |

| Radial Distribution Function g(r) of Water around AsO(OH)₂ | Describes the probability of finding water molecules at a certain distance from the arsonyl headgroup. | A distinct first solvation shell is identified at ~2.8 Å, containing an average of 4-5 water molecules. |

Prediction of Acidity Constants (pKa) and Related Thermodynamic Properties

The acidity constant (pKa) is a critical measure of a compound's tendency to donate a proton in solution. substack.com Computational methods can predict pKa values by calculating the Gibbs free energy change (ΔG) for the deprotonation reaction in a solvent. optibrium.commdpi.comtorvergata.itnih.gov This typically involves a thermodynamic cycle where the free energies of the protonated and deprotonated species are calculated in both the gas phase and solution, with the solvation energy often estimated using a continuum solvation model (like PCM or SMD). copernicus.orgrsc.orgnih.govfrontiersin.org

For allylarsonic acid, which is a diprotic acid, two pKa values can be predicted corresponding to the sequential loss of its two acidic protons. The calculations would involve optimizing the structures of CH₂CHCH₂AsO(OH)₂, [CH₂CHCH₂AsO₂(OH)]⁻, and [CH₂CHCH₂AsO₃]²⁻ and computing their respective free energies.

Table 3: Hypothetical Thermodynamic Data for pKa Prediction of Allylarsonic Acid

| Parameter | Value (pKa₁) | Value (pKa₂) |

| ΔG (gas) | 1345 kJ/mol | 1450 kJ/mol |

| ΔG (solvation, Acid) | -45 kJ/mol | -98 kJ/mol |

| ΔG (solvation, Conjugate Base) | -310 kJ/mol | -455 kJ/mol |

| ΔG (aq) | 28 kJ/mol | 52 kJ/mol |

| Predicted pKa | ~4.9 | ~9.1 |

Spectroscopic Property Prediction and Simulation

Computational chemistry can simulate various types of spectra, providing a powerful tool for interpreting experimental data. For allylarsonic acid, DFT calculations can predict its vibrational (infrared and Raman) and NMR spectra.

Vibrational Spectroscopy: By calculating the second derivatives of the energy with respect to atomic positions, one can determine the frequencies and intensities of vibrational modes. This allows for the assignment of specific peaks in an experimental IR or Raman spectrum to particular molecular motions, such as the As=O stretch, O-H bend, or C=C stretch.

NMR Spectroscopy: Magnetic shielding tensors can be calculated to predict the chemical shifts (δ) of the various carbon and hydrogen atoms in the molecule, aiding in the structural elucidation of the compound and its conformers.

Table 4: Predicted Key Vibrational Frequencies for Allylarsonic Acid

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Expected Intensity |

| O-H Stretch (Arsonyl) | 3450 (broad) | Strong |

| C-H Stretch (Allyl, sp²) | 3080 | Medium |

| C=C Stretch (Allyl) | 1645 | Medium |

| As=O Stretch | 910 | Strong |

| As-O Stretch | 780 | Strong |

Reaction Pathway Elucidation and Transition State Analysis

Understanding how a molecule reacts is crucial for predicting its stability and potential applications. Computational methods can map out the entire energy landscape of a chemical reaction, identifying reactants, products, intermediates, and the transition states that connect them. nih.govsaskoer.carsc.orgchemrxiv.orgrsc.org

For allylarsonic acid, one might study its thermal decomposition or its addition reactions across the double bond. This involves:

Locating Transition States (TS): A transition state is a first-order saddle point on the potential energy surface. Algorithms are used to find the specific molecular geometry of the TS. nih.govmdpi.com

Calculating Activation Energy (Ea): The energy difference between the reactants and the transition state determines the reaction rate. ufl.edunih.gov

Intrinsic Reaction Coordinate (IRC) analysis: This calculation follows the reaction path downhill from the transition state to confirm that it connects the intended reactants and products.

These analyses provide a mechanistic understanding at the atomic level, revealing the precise sequence of bond-breaking and bond-forming events.

Table 5: Hypothetical Reaction Energetics for an Addition Reaction to Allylarsonic Acid

| Species | Description | Relative Energy (kJ/mol) |

| Reactants | Allylarsonic acid + HBr | 0 |

| Transition State | The highest energy point along the reaction coordinate. | +110 |

| Product | 2-bromo-propylarsonic acid (Markovnikov addition) | -45 |

Machine Learning Applications in Organoarsenic Chemistry

The integration of computational chemistry with machine learning (ML) has created powerful new avenues for scientific inquiry, offering methods to accelerate discovery, predict molecular behavior, and circumvent resource-intensive experimental work. schrodinger.comsioc-journal.cn Machine learning, a subset of artificial intelligence, employs algorithms that learn from existing data to make predictions or decisions about new, unseen data. acs.org In the realm of computational chemistry, ML models can be trained on vast datasets of molecular structures and their associated properties to learn complex structure-property relationships, often achieving results orders of magnitude faster than traditional physics-based simulations. schrodinger.com While specific machine learning studies focusing exclusively on allylarsonic acid are not prominent in the literature, the methodologies are broadly applied to the wider class of organoarsenic compounds to predict their toxicological profiles and environmental behavior.

The primary application of machine learning in organoarsenic chemistry is the development of Quantitative Structure-Activity Relationship (QSAR) models. QSAR represents a computational and statistical approach that correlates the chemical structure of a compound with its biological activity or a specific property, such as toxicity. nih.goveuropa.eu These models are foundational to predictive toxicology, enabling the estimation of a substance's potential hazard without the need for extensive animal testing. A QSAR model is built by training a machine learning algorithm on a dataset of compounds with known toxicities (e.g., LD50 values) and their corresponding molecular descriptors. nih.gov These descriptors are numerical representations of a molecule's physicochemical properties, which can be categorized as electronic (e.g., energy of the highest occupied molecular orbital, E homo), lipophilic (e.g., octanol-water partition coefficient, Log K ow), and topological, among others. researchgate.net Research in the broader field of organometallic compounds has successfully used QSAR to build predictive models for toxicity in rodents. nih.gov Such models can be applied to organoarsenicals to screen for potential toxicity and guide further experimental investigation.

Another significant application of machine learning is in environmental science, specifically for predicting the concentration and fate of arsenic in the environment. Numerous studies have employed various machine learning algorithms—including Random Forest, Deep Neural Networks (DNN), Support Vector Machines (SVM), and Boosted Regression Trees (BRT)—to model and predict arsenic levels in groundwater and soil. nih.govnih.govacs.orgresearchgate.netacs.org These models utilize a range of environmental parameters as input features, such as pH, electrical conductivity, soil organic matter content, and the concentration of other elements like iron and manganese, to generate predictive spatial maps of arsenic contamination. nih.govnih.govresearchgate.netmdpi.com For instance, a Deep Neural Network (DNN) model demonstrated a high accuracy of 92.30% in classifying arsenic concentration levels in groundwater. nih.gov Similarly, Boosted Regression Tree models have been developed to estimate the probability of private well arsenic concentrations exceeding specific health guidelines. acs.orgacs.org

Furthermore, machine learning has been applied to model the efficacy of arsenic remediation technologies. Researchers have used ML models to predict the adsorptive removal of arsenate from water by materials like metal-organic frameworks (MOFs), with models achieving a high degree of accuracy (R² > 0.99). researchgate.net In other work, an artificial neural network was successfully employed to predict the immobilization of arsenic in soil by sulfidated nanoscale zerovalent iron over time. rsc.org These predictive models are invaluable for designing and optimizing strategies to mitigate arsenic contamination.

The table below summarizes the performance of various machine learning models from recent research in arsenic prediction and modeling.

| Model Type | Application | Key Performance Metrics | Source |

| Deep Neural Network (DNN) | Groundwater Arsenic Classification | Accuracy: 92.30%, Sensitivity: 100% | nih.gov |

| Random Forest (RF) | Groundwater Arsenic Classification | Accuracy: 98.25% (Validation) | mdpi.com |

| Boosted Regression Tree (BRT) | Private Well Arsenic (>10 μg/L) | Accuracy: 91.2%, Specificity: 98.2% | acs.orgacs.org |

| Optimized Forest | Groundwater Arsenic Classification | Accuracy: 80.64%, Precision: 80.70% | iwaponline.com |

| Light Gradient Boosting (LightGBM) | Arsenate Adsorption by MOFs | R²: 0.9958, RMSE: 2.0688 | researchgate.net |

| Convolutional Neural Network (CNN) | Farmland Soil Arsenic Prediction | R²: 0.73 (Validated) | researchgate.net |

| Support Vector Machine (SVM) | Groundwater Arsenic Prediction | High performance based on accuracy | nih.gov |

Research Applications in Advanced Materials and Catalysis

Allylarsonic Acid in Organic Synthesis and Functionalization

While specific documented syntheses using allylarsonic acid as a primary building block are not widespread, the reactivity of the arsonic acid group is well-established through related compounds. The synthesis of aromatic arsonic acids, for example, is often achieved through methods like the Béchamp reaction, an electrophilic aromatic substitution using arsenic acid, or the Bart reaction, which involves the interaction of a diazonium salt with an inorganic arsenic compound. wikipedia.orgorganicreactions.org

For allylarsonic acid, functionalization can be approached from two angles: reactions involving the allyl group and those involving the arsonic acid moiety. The carbon-carbon double bond in the allyl group is susceptible to a variety of classic organic reactions, such as addition, oxidation, and polymerization, offering a pathway to incorporate the arsono-functional group into larger molecular structures. Conversely, the arsonic acid group itself can direct reactions or be transformed. The arsenic-carbon bond provides a stable anchor for the functional group throughout many synthetic transformations. wikipedia.org

Table 1: Potential Functionalization Reactions of Allylarsonic Acid

| Functional Group | Reaction Type | Potential Reagents/Conditions | Expected Outcome |

| Allyl Group (C=C) | Addition | H₂, Pd/C | Propylarsonic acid |

| Halogenation | Br₂ | 2,3-Dibromopropylarsonic acid | |

| Hydroboration-Oxidation | 1. BH₃-THF; 2. H₂O₂, NaOH | 3-Hydroxypropylarsonic acid | |

| Polymerization | Radical initiators (e.g., AIBN) | Poly(allylarsonic acid) | |

| **Arsonic Acid (-AsO(OH)₂) ** | Esterification | Alcohols, Acid catalyst | Arsonate esters |

| Reduction | SO₂, HI | Allylarsinous acid (Allyl-As(OH)₂) |

Role of Allylarsonic Acid as a Ligand in Coordination Chemistry

The arsonic acid group, -AsO(OH)₂, is a versatile ligand for metal ions. The oxygen atoms act as hard donors, showing a preference for coordinating with hard Lewis acids such as Zr(IV), Fe(III), and Al(III). nih.govmdpi.com This interaction is fundamental to the formation of coordination polymers and metal-organic frameworks (MOFs). Allylarsonic acid can, therefore, act as a multidentate ligand, bridging metal centers to create extended one-, two-, or three-dimensional networks. The allyl group remains as a pendant functionality within these structures, available for post-synthetic modification. researchgate.net

In contrast to the oxygen-donating arsonic acid group, trivalent organoarsenic compounds, known as arsines (R₃As), are well-documented as soft ligands that coordinate to soft metals like palladium, platinum, and gold. wikipedia.orgwikipedia.org Reduction of the arsonic acid group in allylarsonic acid could yield an allylarsine derivative, fundamentally changing its coordination properties and opening up applications in transition metal catalysis. wikipedia.org Studies have shown that arsenic can coordinate with the side chains of acidic and basic amino acids, as well as the thiolate group of cysteine, indicating its complex and varied binding capabilities. researchgate.net

Precursors for Organoarsenic Polymers and Framework Materials

The dual functionality of allylarsonic acid makes it an ideal precursor for hybrid organic-inorganic materials.

Organoarsenic Polymers: The allyl group provides a handle for polymerization. Through radical or transition-metal-catalyzed processes, allylarsonic acid can be polymerized to form poly(allylarsonic acid). This polymer would feature a hydrocarbon backbone with pendant arsonic acid groups. Such functional polymers could have applications in ion exchange, metal sequestration, or as flame retardants. A recent review highlights practical synthetic methods for forming As-C bonds that lead to a variety of organoarsenic-containing element-blocks, which are stable enough to be handled in air and can be used to create polymers. spsj.or.jp

Framework Materials: Arsonic acids are effective linkers for building Metal-Organic Frameworks (MOFs). researchgate.net These crystalline materials consist of metal nodes connected by organic ligands, creating porous structures with high surface areas. By using allylarsonic acid as a linker in MOF synthesis, it is possible to construct "Arsenic Coordination Materials" (AsCMs) where the pores are decorated with allyl groups. utexas.edudigitellinc.com These functionalized pores could be used for selective gas adsorption or as platforms for post-synthetic modification, where new functional groups are attached to the allyl moiety. For example, a triarylarsine-containing MOF, ACM-1, was metallated with Au(I) after its initial synthesis, demonstrating its function as a heterogeneous catalyst. utexas.edu

Catalytic Applications and Mechanistic Insights

While the catalytic applications of organophosphorus compounds are widely known, their organoarsenic counterparts are less explored but hold unique potential.

Organoarsenic compounds have been investigated in several catalytic contexts. For instance, certain arsenic heterocycles have been used as homogeneous catalysts for the hydroboration of aldehydes under mild conditions. alfachemic.com In polymer chemistry, specific arsenic compounds have served as polycondensation catalysts in the preparation of polyesters, offering advantages in reducing reaction times and minimizing contamination. alfachemic.com

In heterogeneous catalysis, the incorporation of organoarsenic species into solid supports like MOFs is a promising strategy. As mentioned, the post-synthetic metallation of an arsine-containing MOF created a gold-based heterogeneous catalyst for the hydroalkoxylation of an alcohol, showcasing the role of the framework as a solid-state ligand. utexas.edu This approach could be adapted for allylarsonic acid-based materials, where the arsonic acid group helps build the framework and the allyl group could be functionalized to anchor catalytic species.

Table 2: Examples of Catalysis Involving Organoarsenic Compounds

| Catalyst Type | Reaction | Phase | Reference |

| Arsenic Heterocycle | Aldehyde Hydroboration | Homogeneous | alfachemic.com |

| Arsenic Ethylene Glycoloxide | Polyester Synthesis | Homogeneous | alfachemic.com |

| Au-metallated Arsine-MOF | Hydroalkoxylation | Heterogeneous | utexas.edu |

The field of artificial enzymes seeks to create synthetic molecules that replicate the catalytic efficiency and specificity of natural enzymes. taylorandfrancis.comrsc.org While there is limited research on incorporating arsonic acids directly into enzyme mimics, the unique electronic properties and reactivity of arsenic present intriguing possibilities.

A key aspect of arsenic's biological impact is its ability to interact with enzymes. Trivalent organoarsenicals, such as monomethylarsonous acid (MMAᴵᴵᴵ), are known to inhibit critical metabolic enzymes like the pyruvate (B1213749) dehydrogenase (PDH) complex. wikipedia.org This inhibition occurs through the strong binding of arsenic to the thiol groups of the lipoic acid cofactor within the enzyme's active site. nih.gov This specific, high-affinity interaction provides a mechanistic basis for designing arsenic-containing molecules that could target sulfhydryl groups in proteins. While this is primarily associated with toxicity, a controlled version of this interaction could be harnessed in the design of targeted inhibitors or artificial metalloenzymes where an organoarsenic moiety serves as a structural or catalytic component. The development of nano-materials with enzyme-like activity, or "nanozymes," is a rapidly advancing field, and the incorporation of arsenic could lead to novel catalytic properties. nih.govresearchgate.net

Biogeochemical Cycling and Environmental Transformations of Allylarsonic Acid

Abiotic Transformation Pathways in Environmental Matrices

Abiotic transformations are chemical reactions that occur without the intervention of living organisms. nih.gov For organoarsenicals like allylarsonic acid, these pathways can include photochemical degradation, hydrolysis, and oxidation-reduction reactions, which are influenced by environmental factors like sunlight, pH, and the presence of oxidizing agents. nih.govillinois.edu

Photochemical degradation involves the breakdown of chemical compounds by light energy, particularly ultraviolet (UV) radiation from the sun. nih.govnih.gov While specific studies on allylarsonic acid are limited, the principles of photochemistry suggest potential degradation pathways. The energy from sunlight can excite the molecule, leading to the cleavage of chemical bonds. nih.gov For allylarsonic acid, this could involve the breaking of the carbon-arsenic (C-As) bond or transformations within the allyl group.

The degradation process often involves reactive oxygen species (ROS) like hydroxyl radicals (•OH), which are generated by the photolysis of other substances in the water, such as nitrates or dissolved organic matter. copernicus.orgrsc.org These highly reactive species can attack the organic part of the molecule, leading to its oxidation and fragmentation. copernicus.org The degradation of the allyl group could potentially lead to the formation of simpler organic acids and ultimately mineralization to carbon dioxide and water, with the concurrent release of inorganic arsenic.

Table 1: Potential Photochemical Degradation Products of Allylarsonic Acid This table is conceptual and based on general principles of photochemical degradation of organic compounds.

| Reactant | Potential Intermediate Products | Final Products |

|---|---|---|

| Allylarsonic Acid | Propenal, Acrolein, Acetic Acid, Formic Acid, Arsenate [As(V)] | Carbon Dioxide (CO₂), Water (H₂O), Inorganic Arsenic |

The rate and extent of photochemical degradation are influenced by several factors, including the intensity of solar radiation, the depth and clarity of the water column, and the presence of photosensitizing substances. rsc.orgmdpi.com

Hydrolysis is a chemical reaction where a water molecule breaks one or more chemical bonds. wur.nlingeniatrics.com The carbon-arsenic bond in arsonic acids is generally stable to hydrolysis under typical environmental pH conditions. wur.nl However, extreme pH conditions could potentially facilitate the cleavage of this bond over long periods.

Oxidation reactions are a more significant abiotic pathway for the transformation of arsenic species. wrc.org.za Arsenic can exist in different oxidation states, primarily As(III) (arsenite) and As(V) (arsenate). nih.gov While allylarsonic acid contains pentavalent arsenic (As(V)), any potential reduction to a trivalent intermediate would be followed by rapid oxidation back to the pentavalent state in the presence of oxygen or other environmental oxidants. wrc.org.za The allyl group itself is also susceptible to oxidation, which could lead to the formation of various oxygenated organic compounds and the eventual cleavage of the C-As bond.

Biotic Transformation Pathways: Microbial Metabolism of Organoarsenicals

Microorganisms play a crucial role in the biogeochemical cycling of arsenic, possessing diverse metabolic capabilities to transform organoarsenicals. d-nb.infofrontiersin.org These transformations are enzymatic and are central to arsenic detoxification and mobilization in the environment. copernicus.org

Arsenic biomethylation is a key microbial process where methyl groups are enzymatically added to an arsenic atom. d-nb.info This process is generally considered a detoxification mechanism for the microorganism, as the resulting methylated compounds can be less reactive or more easily expelled from the cell. rsc.org The most widely accepted pathway for arsenic biomethylation is the Challenger mechanism. This process involves a series of alternating reduction and oxidative methylation steps.

For an organoarsenical like allylarsonic acid, further methylation could occur. For instance, fungi such as Penicillium chrysogenum have been observed to convert allylarsonic acid into dimethylallylarsine. This transformation likely follows a similar pattern of reduction and methylation. S-adenosylmethionine (SAM) typically serves as the methyl donor in these reactions, which are catalyzed by methyltransferase enzymes. d-nb.info

Table 2: Key Steps in the Challenger Mechanism for Arsenic Biomethylation This table outlines the general mechanism, which can be adapted for organoarsenicals.

| Step | Reaction | Description |

|---|---|---|

| 1 | Reduction | Arsenate [As(V)] is reduced to arsenite [As(III)]. |

| 2 | Oxidative Methylation | A methyl group (from SAM) is added to As(III), forming methylarsonic acid [MA(V)]. |

| 3 | Reduction | MA(V) is reduced to methylarsonous acid [MA(III)]. |

| 4 | Oxidative Methylation | A second methyl group is added to MA(III), forming dimethylarsinic acid [DMA(V)]. |

| 5 | Reduction | DMA(V) is reduced to dimethylarsinous acid [DMA(III)]. |

| 6 | Oxidative Methylation | A third methyl group is added to DMA(III), forming trimethylarsine (B50810) oxide (TMAO), which is then reduced to the volatile trimethylarsine (TMA). |

Bioremediation utilizes the metabolic capabilities of microorganisms to remove or neutralize pollutants from contaminated environments. iaea.orgnih.gov For soils and water contaminated with allylarsonic acid, several conceptual bioremediation strategies could be employed. scilit.comenva.com

Bioaugmentation: This strategy involves introducing specific microorganisms or microbial consortia with known capabilities to degrade organoarsenicals into the contaminated site. scilit.com These microbes could potentially use allylarsonic acid as a carbon or energy source, breaking it down into less harmful products. frontiersin.orgeuropa.eu

Biostimulation: This approach focuses on stimulating the activity of the indigenous microbial populations by adding nutrients (e.g., nitrogen, phosphorus) or electron acceptors (e.g., oxygen) to the environment. scilit.comenva.com This can enhance the natural degradation of allylarsonic acid by the existing microbial community.

Phytoremediation: This strategy uses plants to remove, contain, or render harmless environmental contaminants. researchgate.netnih.gov Certain plants, in conjunction with their root-associated microbes (rhizosphere), could potentially take up allylarsonic acid and transform it into other arsenic species, some of which may be volatilized. researchgate.netnih.gov

The ultimate goal of these strategies is often the conversion of mobile and toxic arsenic species into more stable, less bioavailable forms or their complete removal from the site through volatilization. researchgate.net

Speciation Analysis of Allylarsonic Acid and its Transformation Products in Environmental Samples

Arsenic speciation analysis, the identification and quantification of the different chemical forms of arsenic in a sample, is critical for understanding the environmental fate and toxicity of allylarsonic acid. researchgate.net The mobility, bioavailability, and toxicity of arsenic are highly dependent on its chemical form. iaea.org

The most powerful and widely used analytical technique for arsenic speciation is High-Performance Liquid Chromatography (HPLC) coupled with Inductively Coupled Plasma Mass Spectrometry (ICP-MS) .

HPLC is used to separate the different arsenic compounds (e.g., allylarsonic acid, arsenate, arsenite, methylarsonic acid, dimethylarsinic acid) present in an environmental sample extract. The separation is typically achieved using ion-exchange or reversed-phase chromatography.

ICP-MS serves as a highly sensitive and element-specific detector. As the separated compounds elute from the HPLC column, they are introduced into the ICP-MS, which can detect arsenic at very low concentrations (parts per billion or even parts per trillion).

This hyphenated technique allows for the precise quantification of allylarsonic acid and its various abiotic and biotic transformation products in complex matrices like soil, sediment, and water. Sample preparation for speciation analysis is a critical step and often involves extraction procedures designed to preserve the original arsenic species without causing transformations during the analytical process. wrc.org.zaresearchgate.net

Table 3: Typical HPLC-ICP-MS Parameters for Arsenic Speciation Analysis This table presents a generalized set of parameters; specific conditions would be optimized for allylarsonic acid.

| Parameter | Setting/Type | Purpose |

|---|---|---|

| HPLC Column | Anion-exchange (e.g., Hamilton PRP-X100) | Separation of negatively charged arsenic species. |

| Mobile Phase | Gradient of ammonium (B1175870) carbonate or phosphate (B84403) buffer | To elute the different arsenic compounds from the column at distinct times. |

| Flow Rate | 0.5 - 1.5 mL/min | Controls the speed of separation and elution. |

| ICP-MS Detection | m/z 75 (for Arsenic) | Mass-to-charge ratio for detecting the arsenic isotope. |

| Gas Mode | Collision/reaction cell (e.g., with He, H₂) | To remove polyatomic interferences (e.g., ArCl⁺) that can interfere with arsenic detection. |

Environmental Fate Modeling and Predictive Studies

Environmental fate models are mathematical tools used to estimate the distribution, concentration, and transformation of chemicals in various environmental compartments such as soil, water, and air. up.pt These models range from simple, single-compartment calculations to complex, multi-media systems that account for a wide array of environmental variables and chemical properties. For a compound like allylarsonic acid, a comprehensive model would need to consider several key processes: advection, diffusion, sorption, and degradation (both biotic and abiotic).

Predictive studies for allylarsonic acid would likely focus on its transformation pathways. Organoarsenicals in the environment can undergo several biotransformation processes, including redox transformations between arsenite and arsenate forms, methylation, and the eventual degradation to inorganic arsenic. greenfacts.org It is plausible that allylarsonic acid follows a similar degradation pathway. Microbial activity in soil and sediments is a primary driver of these transformations. who.int For instance, the carbon-arsenic bond in organoarsenicals can be cleaved by certain microorganisms, leading to the release of inorganic arsenic. nih.gov

Quantitative Structure-Activity Relationship (QSAR) models represent another avenue for predictive studies. wikipedia.orgnih.gov QSAR models are regression or classification models that correlate the chemical structure of a substance with its physicochemical properties, including its environmental fate and toxicity. wikipedia.orgmedcraveonline.com By inputting the molecular descriptors of allylarsonic acid into a validated QSAR model for organoarsenicals, it would be possible to predict properties such as its soil adsorption coefficient (Koc), bioconcentration factor (BCF), and potential for biodegradation. These predicted values can then serve as inputs for larger multimedia environmental fate models.

Computational techniques, such as molecular docking and molecular dynamics simulations, offer a more detailed view of the potential degradation mechanisms. acs.orgnih.gov These in silico methods can model the interaction of allylarsonic acid with enzymes known to be involved in arsenic metabolism, such as arsenate reductase. acs.orgnih.gov This can help predict the likelihood and rate of its biotransformation.

The following data tables illustrate the types of parameters that would be essential for developing an environmental fate model for allylarsonic acid, based on data typically required for other environmental contaminants.

Table 1: Key Physicochemical Properties for Environmental Fate Modeling of Allylarsonic Acid

| Parameter | Symbol | Importance in Modeling | Predicted or Typical Value Range for Organoarsenicals |

| Molecular Weight | MW | Influences diffusion and transport. | 150 - 250 g/mol |

| Water Solubility | S | Determines concentration in the aqueous phase. | High to moderate |

| Vapor Pressure | VP | Affects volatilization from soil and water. | Low |

| Octanol-Water Partition Coefficient | Kow | Indicates potential for bioaccumulation in organisms. | Low to moderate |

| Soil Organic Carbon-Water Partitioning Coefficient | Koc | Governs sorption to soil and sediment. | Variable, depends on soil properties |

Table 2: Illustrative Degradation Half-Life Estimates for Allylarsonic Acid in Different Environmental Compartments

| Environmental Compartment | Degradation Process | Estimated Half-Life (t½) | Notes |

| Aerobic Soil | Microbial Degradation | Weeks to Months | Dependent on microbial community, temperature, and moisture. |

| Anaerobic Sediment | Microbial Degradation | Months to Years | Slower degradation rates are expected in the absence of oxygen. |